molecular formula C4H2ClIN2O B1436808 6-Chloro-5-iodopyrimidin-4-ol CAS No. 1384431-15-5

6-Chloro-5-iodopyrimidin-4-ol

Cat. No. B1436808
M. Wt: 256.43 g/mol
InChI Key: FVUCFWQMHIUOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-iodopyrimidin-4-ol is a chemical compound with the CAS Number: 1384431-15-5 . It has a molecular weight of 256.43 and its IUPAC name is 6-chloro-5-iodo-4-pyrimidinol . The compound is typically stored at room temperature and has a physical form of powder .


Molecular Structure Analysis

The InChI code for 6-Chloro-5-iodopyrimidin-4-ol is 1S/C4H2ClIN2O/c5-3-2(6)4(9)8-1-7-3/h1H,(H,7,8,9) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Chloro-5-iodopyrimidin-4-ol is a powder that is stored at room temperature . The compound’s country of origin is UA .

Scientific Research Applications

Unexpected One‐Step Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives

The study by Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of functionalized 5-iodopyridine derivatives. This process, involving the Hofmann–Löffler–Freytag reaction, highlights the chemical reactivity and potential in synthesizing pyridine-containing macrocycles, which could have implications in pharmaceutical research (Lechel et al., 2012).

Regiochemical Flexibility in Functionalization of Trihalopyridines

Bobbio and Schlosser (2001) conducted a study demonstrating the regiochemical flexibility in the functionalization of trihalopyridines. This research shows the potential for introducing functional groups selectively into halopyridines, a process valuable in pharmaceutical research for creating new structures (Bobbio & Schlosser, 2001).

Alkynylation of Halo Pyrimidines under Pd/C–Copper Catalysis

Pal et al. (2006) explored the alkynylation of halo pyrimidines using Pd/C–Cu catalysis, achieving regioselective synthesis of alkynylpyrimidines. This process underscores the compound's utility in organic synthesis, particularly in developing structurally diverse pyrimidines (Pal et al., 2006).

Synthesis of the Antimalarial Drug Pyrimethamine

Richardson and Stevens (2002) utilized Suzuki reactions for cross-coupling 5-halopyrimidines, contributing to the synthesis of the antimalarial drug pyrimethamine. This indicates the compound's role in creating therapeutically relevant molecules (Richardson & Stevens, 2002).

Photolysis of 5-Iodopyrimidines in Benzene or Heteroarenes

Allen et al. (1977) investigated the photolysis of 5-iodopyrimidines, leading to the formation of 5-phenyl- and 5-heteroaryl-pyrimidines. This study provides insight into the chemical transformations possible with this compound, potentially applicable in organic synthesis (Allen et al., 1977).

The Synthesis and Chlorination of Pyrimidin-4-ols Having 5-Nitrogen Functionality

Harnden and Hurst (1990) described the synthesis of pyrimidin-4-ols with 5-nitrogen functionality, emphasizing the compound's role in novel chemical syntheses and potential applications in developing new chemical entities (Harnden & Hurst, 1990).

Safety And Hazards

The safety information for 6-Chloro-5-iodopyrimidin-4-ol includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-chloro-5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2O/c5-3-2(6)4(9)8-1-7-3/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUCFWQMHIUOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-iodopyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-iodopyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-iodopyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-iodopyrimidin-4-ol
Reactant of Route 4
6-Chloro-5-iodopyrimidin-4-ol
Reactant of Route 5
6-Chloro-5-iodopyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-Chloro-5-iodopyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.